1-[4-(Tert-butoxy)phenyl]ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYJWIRYQHFXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454636 | |
| Record name | Ethanone, 1-[4-(1,1-dimethylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-63-9 | |
| Record name | Ethanone, 1-[4-(1,1-dimethylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Tert Butoxy Phenyl Ethan 1 One and Its Structural Analogues
Chemo- and Regioselective Synthesis Strategies for 1-[4-(Tert-butoxy)phenyl]ethan-1-one
Achieving high chemo- and regioselectivity is paramount in the synthesis of substituted aromatic ketones like this compound to ensure the desired isomer is produced and to minimize purification challenges. The bulky tert-butoxy (B1229062) group is a strongly activating, ortho-para directing group, which heavily influences the regiochemical outcome of electrophilic aromatic substitution reactions.
The Friedel-Crafts acylation, first developed in 1877, remains a cornerstone for the synthesis of aryl ketones. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, the precursor is tert-butoxybenzene (B1293632), which is typically acylated with acetyl chloride or acetic anhydride.
The mechanism proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst, commonly aluminum chloride (AlCl₃). Due to the steric hindrance and strong electron-donating nature of the tert-butoxy group, the acylation of tert-butoxybenzene occurs with high regioselectivity at the para position, yielding the desired product.
Key factors influencing the reaction's efficiency include the stringent requirement for anhydrous conditions, as moisture deactivates the AlCl₃ catalyst, and the purity of the starting materials. While AlCl₃ is the most common catalyst, other Lewis acids have been explored, though often with lower yields. Solid acid catalysts like zeolites have also been investigated to facilitate easier catalyst recovery.
| Catalyst System | Acylating Agent | Key Advantages | Key Disadvantages |
|---|---|---|---|
| AlCl₃ (stoichiometric) | Acetyl Chloride | High reactivity, high yield | Moisture sensitive, large amount of waste |
| FeCl₃ | Acetyl Chloride | Lower cost than AlCl₃ | Generally lower yields and selectivity nih.gov |
| Metal Triflates (e.g., Cu(OTf)₂) | Acetyl Chloride / Anhydride | Catalytic amounts, recyclable, high regioselectivity liv.ac.uk | Higher catalyst cost, may require specific solvents (e.g., ionic liquids) |
| Zeolites / Solid Acids | Acetic Anhydride | Heterogeneous catalyst, easily recovered and reused | Can require higher temperatures, potential for lower activity |
Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-carbon bonds. A sophisticated route to this compound involves the palladium-catalyzed carbonylation of a suitable precursor.
In this approach, para-iodo-4-(tert-butoxy)benzene can be coupled with a source of carbon monoxide in the presence of a palladium catalyst. This forms a palladium-acyl complex which then reacts with an organometallic reagent or undergoes further transformation to yield the final ketone. This methodology offers several advantages over classical Friedel-Crafts acylation, including:
High functional group tolerance: The mild reaction conditions allow for the presence of a wide variety of functional groups in the substrates.
Excellent selectivity: The reaction is highly specific, avoiding the formation of isomeric byproducts.
However, the primary disadvantages are the high cost of palladium catalysts and the need for specialized equipment to handle carbon monoxide, a toxic gas.
| Aryl Precursor | Carbonyl Source | Catalyst System | General Conditions |
|---|---|---|---|
| para-iodo-4-(tert-butoxy)benzene | Carbon Monoxide (CO) gas | Pd(PPh₃)₄ or similar Pd(0) complex | CO atmosphere, presence of a suitable coupling partner/nucleophile |
Oxidation-reduction cascades, particularly those employing biocatalysts, represent an advanced strategy in organic synthesis. nih.gov These cascades allow for multiple transformations in a single pot, reducing waste and improving efficiency. While not a primary route for the bulk synthesis of this compound, such a cascade can be conceptually applied, for instance, in the deracemization of the corresponding secondary alcohol, 1-[4-(tert-butoxy)phenyl]ethan-1-ol.
A typical enzymatic cascade for this purpose would involve two stereocomplementary alcohol dehydrogenases (ADHs). nih.gov
Oxidation: One enantiomer of the alcohol (e.g., the (R)-enantiomer) is selectively oxidized by the first ADH to the prochiral ketone, this compound.
Reduction: The resulting ketone is then immediately and stereoselectively reduced by the second ADH to the other enantiomer of the alcohol (the (S)-enantiomer).
This process, driven by a sacrificial co-substrate for cofactor recycling, can theoretically convert a racemic mixture of the alcohol into a single, optically pure enantiomer, with the target ketone acting as a transient intermediate. nih.gov Such biocatalytic cascades highlight the potential of enzymes to perform highly selective transformations under mild conditions. researchgate.netresearchgate.net
The primary chiral derivatives of this compound are the corresponding chiral secondary alcohols, (R)- and (S)-1-[4-(tert-butoxy)phenyl]ethan-1-ol. These are valuable building blocks in asymmetric synthesis. The most direct route to these compounds is the asymmetric reduction of the prochiral ketone.
Several methods have proven effective for this transformation:
Biocatalytic Reduction: Whole-cell biocatalysts, such as various strains of yeast (Saccharomyces cerevisiae) or plant tissues (e.g., carrot, apple), can reduce acetophenone (B1666503) derivatives with high enantioselectivity. nih.govnih.gov These organisms contain reductases that deliver a hydride to one face of the carbonyl group, producing the corresponding alcohol in high enantiomeric excess (e.e.). The specific enantiomer obtained (R or S) depends on the specific enzymes present in the chosen biocatalyst. nih.gov
Chemo-catalytic Reduction: Chiral chemical catalysts are also widely used. Organoborane reagents, such as those derived from chiral auxiliaries, can achieve high levels of asymmetric induction. lookchem.com Another prominent method is the use of borane (B79455) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), which is highly effective for the enantioselective reduction of various prochiral ketones. researchgate.net
These strategies allow for precise control over the stereochemistry of the resulting alcohol, providing access to optically pure compounds for further synthetic applications.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this primarily involves developing alternatives to hazardous solvents and stoichiometric Lewis acid catalysts used in traditional Friedel-Crafts acylations.
Traditional Friedel-Crafts reactions often employ volatile and hazardous organic solvents like chlorinated hydrocarbons. Research has focused on replacing these with more environmentally benign alternatives.
Deep Eutectic Solvents (DES): A newer class of green solvents, deep eutectic solvents, are mixtures of a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and zinc chloride). A DES formed from choline chloride and ZnCl₂ has been shown to function as both a recyclable solvent and a Lewis acid catalyst for Friedel-Crafts acylation, offering a low-cost and environmentally friendly alternative to traditional methods. rsc.org
Solvent-Free Conditions: The ultimate green approach is to eliminate the solvent entirely. Methodologies using methanesulfonic anhydride as a promoter for Friedel-Crafts acylation can proceed without any solvent, generating minimal waste that is free of metallic or halogenated components. acs.orgorganic-chemistry.orgresearchgate.net
These advancements in solvent and catalyst systems are crucial for aligning the synthesis of important chemical intermediates like this compound with the principles of sustainability. nih.gov
Heterogeneous and Homogeneous Catalytic Systems for Eco-Friendly Production
The shift towards green chemistry has propelled the development of both heterogeneous and homogeneous catalytic systems designed to replace conventional Lewis acids in the synthesis of this compound. The goal is to enhance catalyst recovery, minimize waste, and improve reaction selectivity under milder conditions.
Homogeneous Catalysis: Homogeneous catalysts, while sometimes challenging to separate from the reaction mixture, offer high activity and selectivity due to their well-defined active sites. For Friedel-Crafts acylation, metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) have emerged as highly effective, water-tolerant Lewis acid catalysts. They can be used in catalytic amounts and often recycled, representing a significant improvement over traditional methods. Another approach involves the use of Brønsted acids in synergistic combination with Lewis acids, such as an HCl/FeCl₃ system, which can enhance catalytic activity for alkylation, a related reaction. chemrxiv.org
Heterogeneous Catalysis: Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability. Solid acid catalysts are the most common substitutes for AlCl₃ in Friedel-Crafts acylations. These include:
Zeolites: These microporous aluminosilicates (e.g., H-ZSM-5, H-Beta) offer shape-selectivity, which can favor the formation of the desired para-isomer, this compound, over other isomers. Their acidic sites catalyze the acylation reaction effectively.
Mesoporous Materials: Materials like MCM-41 and SBA-15, functionalized with acid sites, provide large surface areas for catalysis, accommodating the bulky tert-butoxy group.
Metal Oxides: Sulfated zirconia and other solid superacids have demonstrated high activity in acylation reactions, promoting the formation of the acylium ion necessary for the electrophilic aromatic substitution.
The choice between these systems depends on balancing factors such as catalyst cost, activity, stability, and the ease of integration into a specific production process.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity, low cost | Stoichiometric amounts required, corrosive, large waste streams, moisture sensitive |
| Homogeneous (Metal Triflates) | Sc(OTf)₃, In(OTf)₃ | High activity, water tolerant, recyclable | Difficult to separate from product, high cost of rare-earth metals |
| Heterogeneous (Zeolites) | H-ZSM-5, H-Beta | Easily separable, reusable, shape-selective (high para-selectivity) | Potential for pore blockage, may require higher temperatures |
| Heterogeneous (Metal Oxides) | Sulfated Zirconia | High acidity and activity, thermally stable | Can be prone to deactivation, preparation can be complex |
Flow Chemistry and Continuous Processing Techniques for Scalable this compound Synthesis
For large-scale industrial production, continuous flow chemistry presents numerous advantages over traditional batch processing for the synthesis of this compound. This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters and a significant increase in efficiency and safety. researchgate.net
Key advantages of applying flow chemistry to this synthesis include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of the heat generated during the exothermic Friedel-Crafts acylation, preventing runaway reactions and the formation of thermal degradation byproducts. researchgate.net
Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials (e.g., acetyl chloride, Lewis acids) present at any given moment. This is a crucial advantage when handling highly reactive or corrosive substances.
Increased Yield and Purity: Precise control over residence time, temperature, and stoichiometry leads to higher conversion rates and selectivity for the desired para-product, reducing the need for extensive downstream purification.
Scalability: Production capacity can be easily increased by extending the operational time or by "scaling out"—running multiple reactors in parallel—without the need for re-optimizing the reaction conditions.
Integration of Processes: Flow systems allow for the seamless integration of multiple reaction steps, such as synthesis, quenching, aqueous workup (using membrane-based separators), and even initial purification, into a single, automated process. mit.edumit.edu
A typical continuous flow setup for this synthesis would involve pumping separate streams of tert-butoxybenzene and a pre-mixed solution of acetyl chloride and a catalyst into a T-mixer. The combined stream would then pass through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst to achieve the desired conversion before proceeding to an in-line quenching and separation unit.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Management | Poor; risk of local hot spots | Excellent; superior heat dissipation researchgate.net |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes researchgate.net |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time |
| Scalability | Complex re-optimization required | Straightforward scaling by continuous operation or parallelization |
| Product Quality | Potential for batch-to-batch variability | Consistent product quality and purity mit.edu |
Kinetic and Thermodynamic Aspects of this compound Formation
The formation of this compound via Friedel-Crafts acylation is governed by specific kinetic and thermodynamic principles. The reaction involves the electrophilic attack of an acylium ion (CH₃CO⁺), or its complex with a Lewis acid, on the electron-rich aromatic ring of tert-butoxybenzene.
Kinetic Aspects: The kinetics of the Friedel-Crafts acylation of benzene (B151609) derivatives are generally found to follow second-order rate laws, with the rate being dependent on the concentration of both the aromatic substrate and the acyl chloride-Lewis acid complex. scribd.com
Rate = k[tert-butoxybenzene][CH₃COCl·AlCl₃]
Several factors influence the reaction rate:
Substrate Reactivity: The tert-butoxy group is a strong activating group due to the +R (resonance) effect of the oxygen atom, which donates electron density to the aromatic ring. This makes tert-butoxybenzene significantly more nucleophilic and thus more reactive towards electrophilic substitution than benzene itself, leading to a higher reaction rate constant (k).
Catalyst Concentration: The rate is directly proportional to the concentration of the active catalytic species.
Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can lead to side reactions, such as dealkylation of the tert-butyl group or decreased selectivity.
Solvent: The choice of solvent can impact the stability of the intermediates and transition states, thereby affecting the reaction rate. Common solvents include dichloromethane (B109758) or ethylene (B1197577) dichloride. scribd.com
Thermodynamic Aspects: The Friedel-Crafts acylation is typically an exothermic reaction (negative enthalpy change, ΔH < 0), releasing heat as stronger bonds are formed in the product. The reaction is also generally exergonic (negative Gibbs free energy change, ΔG < 0), meaning it is thermodynamically favorable and proceeds spontaneously under appropriate conditions.
Key thermodynamic considerations include:
Reaction Equilibrium: While the reaction is favorable, the formation of a stable complex between the ketone product and the Lewis acid catalyst (e.g., AlCl₃) can inhibit catalyst turnover. youtube.com This is why more than a stoichiometric amount of the catalyst is often required in traditional batch reactions. Using more advanced catalytic systems can mitigate this issue.
Isomer Selectivity: The tert-butoxy group is an ortho, para-directing group. The formation of the para-isomer (this compound) is sterically favored over the ortho-isomer due to the bulkiness of the tert-butoxy group, which hinders the approach of the electrophile to the adjacent positions. Lower reaction temperatures often enhance this para-selectivity, as the kinetic product (ortho) and thermodynamic product (para) distributions become more distinct.
| Parameter | Description | Influence on Synthesis |
|---|---|---|
| Rate Law | Typically second-order: Rate = k[Substrate][Complex] scribd.com | Reaction speed is controlled by reactant and catalyst concentrations. |
| Activation Energy (Ea) | Energy barrier for the reaction. Lowered by the catalyst. | Determines the temperature sensitivity of the reaction rate. |
| Enthalpy (ΔH) | Negative (exothermic). | Requires efficient heat removal to control the reaction and prevent side products. |
| Gibbs Free Energy (ΔG) | Negative (exergonic). | The reaction is spontaneous and thermodynamically favorable. |
| Selectivity | High para-selectivity due to steric hindrance from the tert-butoxy group. | Optimized by using lower temperatures and shape-selective catalysts (e.g., zeolites). |
Mechanistic Investigations of 1 4 Tert Butoxy Phenyl Ethan 1 One Reactivity and Transformations
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of 1-[4-(Tert-butoxy)phenyl]ethan-1-one
Regioselectivity and Mechanistic Pathways of Halogenation
The halogenation of this compound, typically with bromine or chlorine, proceeds via an electrophilic aromatic substitution mechanism. The tert-butoxy (B1229062) group, being an activating group, directs the incoming electrophile to the ortho and para positions relative to it. Since the para position is already occupied by the acetyl group, substitution is directed to the ortho positions (positions 3 and 5).
The mechanism involves the generation of a potent electrophile, such as the bromonium ion (Br+), often facilitated by a Lewis acid catalyst. This electrophile is then attacked by the electron-rich phenyl ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity. The positive charge of the arenium ion can be delocalized onto the oxygen atom of the tert-butoxy group when the attack occurs at the ortho or para position, a stabilizing effect that is not possible with meta attack. Consequently, ortho substitution is favored. The final step involves the deprotonation of the arenium ion to restore the aromaticity of the ring.
| Halogenating Agent | Catalyst | Major Product(s) | Reaction Conditions |
|---|---|---|---|
| Br2 | FeBr3 | 1-[3-Bromo-4-(tert-butoxy)phenyl]ethan-1-one | Inert solvent, room temperature |
| Cl2 | AlCl3 | 1-[3-Chloro-4-(tert-butoxy)phenyl]ethan-1-one | Inert solvent, room temperature |
Nitration and Sulfonation Patterns under Controlled Conditions
The nitration of this compound is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. cerritos.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). youtube.com Similar to halogenation, the directing effects of the tert-butoxy and acetyl groups govern the regiochemical outcome. The tert-butoxy group directs the nitronium ion to the ortho positions (3 and 5), while the acetyl group directs it to the meta positions (also 3 and 5). Thus, both substituents reinforce the substitution at the 3 and 5 positions.
Sulfonation is typically achieved using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO3). The reaction is reversible and the position of equilibrium can be influenced by the reaction conditions. The directing effects are the same as in nitration, leading to the formation of 4-acetyl-2-(tert-butoxy)benzenesulfonic acid.
Under certain conditions, ipso-nitration, the replacement of the tert-butyl group, can occur, particularly with stronger nitrating agents or in substrates where the aromatic ring is highly activated. However, for this compound, nitration on the aromatic ring is the more probable outcome under standard conditions.
Nucleophilic Addition Reactions at the Carbonyl Center of this compound
The carbonyl group of this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. This reactivity allows for a variety of transformations, including the formation of alcohols through the addition of organometallic reagents or hydride reductions.
Organometallic Reagent Additions and Stereochemical Outcomes
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbonyl carbon of this compound. organic-chemistry.org This reaction leads to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com The addition of a Grignard reagent, for instance, proceeds through a nucleophilic addition mechanism where the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final tertiary alcohol product. rsc.org
The stereochemical outcome of these additions can be influenced by the steric hindrance around the carbonyl group and the nature of the organometallic reagent. For a prochiral ketone like this compound, the addition of an organometallic reagent can lead to the formation of a chiral tertiary alcohol. The stereoselectivity of the reaction is often governed by Cram's rule or the Felkin-Anh model, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent alpha-carbon. However, in this specific case, the alpha-carbon is a methyl group, which simplifies the stereochemical considerations. If the organometallic reagent is chiral, or if a chiral catalyst is employed, enantioselective addition can be achieved.
| Organometallic Reagent | Product after Acidic Workup | Stereochemical Consideration |
|---|---|---|
| Methylmagnesium bromide (CH3MgBr) | 2-[4-(tert-butoxy)phenyl]propan-2-ol | Achiral product |
| Phenylmagnesium bromide (C6H5MgBr) | 1-[4-(tert-butoxy)phenyl]-1-phenylethan-1-ol | Racemic mixture of a chiral product |
Hydride Reductions and Subsequent Derivatizations to Alcohols
Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used to reduce ketones to secondary alcohols. odinity.com The reduction of this compound with these reagents yields 1-[4-(tert-butoxy)phenyl]ethan-1-ol. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The mechanism involves the transfer of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated during the workup to give the alcohol. odinity.com
The resulting secondary alcohol, 1-[4-(tert-butoxy)phenyl]ethan-1-ol, can be further derivatized. For example, it can undergo esterification with carboxylic acids or acid chlorides to form esters, or it can be converted to an alkyl halide through reaction with a hydrohalic acid.
Alpha-Carbon Reactivity of this compound: Enolization and Condensation Reactions
The alpha-carbon of this compound (the methyl group) possesses acidic protons due to their proximity to the electron-withdrawing carbonyl group. In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a key intermediate in a variety of reactions, including aldol (B89426) condensations. libretexts.org
The aldol condensation is a powerful carbon-carbon bond-forming reaction. beyondbenign.org In a crossed aldol condensation, the enolate of this compound can act as a nucleophile and attack the carbonyl carbon of an aldehyde that lacks alpha-protons, such as benzaldehyde. This type of reaction is known as the Claisen-Schmidt condensation. libretexts.org The initial addition product is a β-hydroxy ketone, which can then undergo dehydration, often promoted by heat or acid/base catalysis, to yield an α,β-unsaturated ketone, also known as a chalcone. magritek.com
The mechanism involves the base-catalyzed formation of the enolate of this compound. This enolate then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Protonation of this intermediate gives the β-hydroxy ketone. Subsequent dehydration proceeds through the formation of an enolate at the alpha-carbon, followed by the elimination of a hydroxide (B78521) ion to form the conjugated double bond.
| Aldehyde Reactant | Base Catalyst | Final Product | Reaction Conditions |
|---|---|---|---|
| Benzaldehyde | NaOH or KOH | (E)-1-[4-(tert-butoxy)phenyl]-3-phenylprop-2-en-1-one | Ethanol, heat |
| 4-Chlorobenzaldehyde | NaOH or KOH | (E)-1-[4-(tert-butoxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one | Ethanol, heat |
Aldol and Claisen-Schmidt Type Condensations
The reactivity of this compound in condensation reactions is primarily dictated by the acetyl group, which possesses enolizable α-protons. This structural feature allows it to participate in base- or acid-catalyzed Aldol and Claisen-Schmidt type condensations. In these reactions, this compound serves as the ketone component, which, upon deprotonation, forms a nucleophilic enolate.
The Claisen-Schmidt condensation, a variant of the Aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that cannot enolize, thereby preventing self-condensation of the aldehyde. wikipedia.orglibretexts.org Under basic conditions, a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is sufficient to generate the enolate of this compound. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spontaneously or upon gentle heating, to yield a highly conjugated α,β-unsaturated ketone, known as a chalcone. The formation of this stable, conjugated system provides the thermodynamic driving force for the dehydration step. magritek.com
The general mechanism under basic conditions proceeds as follows:
Enolate Formation: A base removes an acidic α-proton from the methyl group of this compound.
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of an aldehyde.
Protonation: The tetrahedral alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy ketone.
Dehydration: A second α-proton is removed by the base, and the resulting enolate eliminates a hydroxide ion to form the α,β-unsaturated product.
Below is a table illustrating potential Claisen-Schmidt condensation reactions with this compound.
| Ketone | Aldehyde Reactant | Base Catalyst | Product (Chalcone Derivative) |
| This compound | Benzaldehyde | NaOH or KOH | 1-[4-(Tert-butoxy)phenyl]-3-phenylprop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | 1-[4-(Tert-butoxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | NaOH or KOH | 1-[4-(Tert-butoxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one |
| This compound | Furfural | NaOH or KOH | 1-[4-(Tert-butoxy)phenyl]-3-(furan-2-yl)prop-2-en-1-one |
Alkylation and Acylation Strategies at the Alpha-Position
The α-position of the acetyl group in this compound can be functionalized through alkylation and acylation reactions. These transformations typically proceed via the formation of an enolate intermediate, which then acts as a nucleophile. rsc.org
Alkylation: The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. csic.es The process involves the deprotonation of the α-carbon with a strong base to form an enolate, followed by a nucleophilic substitution reaction (SN2) with an electrophilic alkylating agent, such as an alkyl halide. rsc.org To achieve high yields and prevent side reactions like O-alkylation or multiple alkylations, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed. The reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF).
The general procedure is as follows:
The ketone is dissolved in a dry aprotic solvent and cooled to a low temperature (e.g., -78 °C).
A solution of LDA is added slowly to quantitatively generate the lithium enolate.
The alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) is added to the enolate solution.
The reaction is allowed to warm to room temperature, after which it is quenched with an aqueous solution. rsc.org
Acylation: Alpha-acylation follows a similar strategy, where the enolate of this compound reacts with an acylating agent, such as an acyl chloride or an anhydride (B1165640). This reaction results in the formation of a β-dicarbonyl compound, which is a valuable synthetic intermediate. The use of a strong base like LDA is also preferred for this transformation to ensure complete enolate formation before the addition of the acylating agent.
The table below provides examples of potential α-functionalization reactions.
| Reaction Type | Reagents | Product |
| Alkylation | 1. LDA, THF, -78 °C2. Methyl Iodide (CH₃I) | 1-[4-(Tert-butoxy)phenyl]propan-1-one |
| Alkylation | 1. LDA, THF, -78 °C2. Benzyl Bromide (BnBr) | 1-[4-(Tert-butoxy)phenyl]-3-phenylpropan-1-one |
| Alkylation | 1. LDA, THF, -78 °C2. Allyl Bromide | 1-[4-(Tert-butoxy)phenyl]pent-4-en-1-one |
| Acylation | 1. LDA, THF, -78 °C2. Acetyl Chloride | 1-[4-(Tert-butoxy)phenyl]butane-1,3-dione |
| Acylation | 1. LDA, THF, -78 °C2. Benzoyl Chloride | 1-[4-(Tert-butoxy)phenyl]-3-phenylpropane-1,3-dione |
Reactions Involving the Tert-butoxy Group of this compound
Selective Cleavage Methodologies of the Tert-butoxy Moiety
The tert-butoxy group serves as a robust acid-labile protecting group for the phenolic hydroxyl. Its removal from this compound to yield 4'-hydroxyacetophenone (B195518) is a common transformation in multi-step syntheses. The cleavage is typically achieved under acidic conditions, where the ether oxygen is protonated, leading to the formation of a stable tert-butyl carbocation and the desired phenol (B47542). wpmucdn.com A variety of reagents and conditions can be employed, allowing for selective deprotection in the presence of other functional groups.
Common methodologies for the cleavage of the tert-butoxy group include:
Trifluoroacetic Acid (TFA): TFA is a strong acid widely used for cleaving tert-butyl ethers. The reaction is often performed neat or in a co-solvent like dichloromethane (B109758) (DCM) at room temperature. Scavengers such as triisopropylsilane (B1312306) (TIPS) or water are frequently added to trap the liberated tert-butyl cation and prevent side reactions like re-alkylation of the phenol. wpmucdn.compeptide.com
Hydrogen Chloride (HCl) in Dioxane: A solution of HCl (e.g., 4 M) in anhydrous dioxane is an efficient and selective reagent for deprotection. nih.govresearchgate.netarizona.edu This method has shown superior selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers, though phenolic tert-butyl ethers are also cleaved. nih.govresearchgate.netarizona.edu The reaction is typically fast, often completing within 30 minutes at room temperature. nih.govresearchgate.net
Aqueous Phosphoric Acid: This method offers an environmentally benign and mild alternative for the deprotection of tert-butyl ethers. organic-chemistry.org It demonstrates good selectivity, tolerating other acid-sensitive groups. organic-chemistry.org
Lewis Acids: Certain Lewis acids, such as erbium triflate (Er(OTf)₃), can catalyze the cleavage of tert-butyl ethers, for instance, in methanol (B129727) under microwave irradiation. organic-chemistry.org
| Reagent/Catalyst | Solvent | Conditions | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Room Temperature, 1-2 hours | Effective but harsh; may cleave other acid-labile groups. Scavengers are recommended. wpmucdn.compeptide.com |
| 4 M HCl in Dioxane | Dioxane | Room Temperature, ~30 min | Fast and efficient; good selectivity over some other tert-butyl protecting groups. nih.govresearchgate.netarizona.edu |
| Aqueous Phosphoric Acid | Water/Co-solvent | Mild heating | Environmentally benign and selective; tolerates many other protecting groups. organic-chemistry.org |
| Er(OTf)₃ | Methanol | Microwave irradiation | Catalytic method, rapid cleavage. organic-chemistry.org |
| Silica (B1680970) Gel | Toluene | Reflux | A mild method reported for selective cleavage of t-butyl esters over t-butyl ethers. researchgate.net |
Rearrangement Reactions and their Mechanistic Elucidation
While specific rearrangement reactions originating from the tert-butoxy group of this compound are not extensively documented, the molecule's structure allows for theoretical consideration of certain classical rearrangements. The most plausible transformation is the Baeyer-Villiger oxidation of the ketone functional group, which constitutes a rearrangement. libretexts.org
In a Baeyer-Villiger reaction, a ketone is converted to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.de The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, followed by the migration of one of the adjacent carbon groups to the neighboring oxygen atom. A key aspect of this reaction is the migratory aptitude of the groups attached to the carbonyl. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. For this compound, the two potential migrating groups are the methyl group and the 4-(tert-butoxy)phenyl group.
The mechanism proceeds as follows:
Protonation: The ketone's carbonyl oxygen is protonated by the acid.
Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon to form a tetrahedral intermediate (Criegee intermediate).
Rearrangement: The aryl group migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate anion. The aryl group has a much higher migratory aptitude than the methyl group due to its ability to stabilize the partial positive charge in the transition state.
Deprotonation: Loss of a proton yields the final ester product.
Given the superior migratory aptitude of the aryl group over the methyl group, the expected product of the Baeyer-Villiger oxidation of this compound would be 4-(tert-butoxy)phenyl acetate (B1210297). The alternative product, methyl 4-(tert-butoxy)benzoate, would not be formed in significant amounts.
Radical Reactions and Photochemical Transformations of this compound
Aryl ketones like this compound are known to undergo photochemical transformations. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state of an aromatic ketone behaves like a radical and can participate in various reactions, most notably hydrogen atom abstraction. acs.org
If this compound is irradiated in the presence of a suitable hydrogen donor (e.g., an alcohol like isopropanol (B130326) or a hydrocarbon with weak C-H bonds), the excited ketone can abstract a hydrogen atom, generating a ketyl radical and a radical derived from the donor molecule. This initiation step can lead to further radical reactions, such as dimerization or disproportionation.
Furthermore, radical-mediated functionalization at the α-position is a known process for aryl ketones. For instance, in the presence of a radical initiator and an oxidizing agent like tert-butyl hydroperoxide (TBHP), α-functionalization can occur. nih.gov A proposed pathway could involve the formation of a tert-butoxy radical which then abstracts an α-hydrogen from the ketone, generating an α-keto radical. This radical could then be trapped by another species in the reaction mixture. Control experiments in similar systems have shown that the presence of radical scavengers can completely suppress product formation, confirming the involvement of a radical pathway. nih.gov
The tert-butoxy group itself can be a source of tert-butyl radicals under harsh conditions (e.g., high temperature), but the primary reactivity under photochemical or mild radical conditions is expected to involve the aromatic ketone moiety.
Catalytic Transformations Utilizing this compound as a Substrate
This compound can serve as a versatile substrate in a variety of catalytic transformations, primarily involving the ketone functional group.
Catalytic Hydrogenation: One of the most common catalytic transformations is the reduction of the ketone to the corresponding secondary alcohol, 1-[4-(tert-butoxy)phenyl]ethanol. This can be achieved through catalytic hydrogenation using a heterogeneous catalyst and molecular hydrogen (H₂).
The process involves:
Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.
Conditions: The reaction is typically run in a solvent such as ethanol, methanol, or ethyl acetate under a positive pressure of hydrogen gas.
Mechanism: The ketone adsorbs onto the surface of the metal catalyst along with hydrogen, facilitating the addition of two hydrogen atoms across the carbonyl double bond.
Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule, such as isopropanol, formic acid, or ammonium (B1175870) formate, transfers hydrogen to the substrate in the presence of a metal catalyst (e.g., a ruthenium or iridium complex). This method often proceeds under milder conditions than direct hydrogenation.
Other Catalytic Reactions: The compound can also be a precursor in other catalytic processes. For example, the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from the related 4-tert-butylphenol (B1678320) has been achieved using phase transfer catalysis, highlighting the utility of catalytic methods for modifying such structures. researchgate.netbcrec.id While this is not a direct reaction of this compound, it illustrates the amenability of the tert-butoxyphenyl scaffold to catalytic functionalization. The compound itself is a useful building block, and its derivatives can be employed in the design of more complex molecules, including ligands for catalytic applications.
| Transformation | Catalyst | Reagents/Conditions | Product |
| Catalytic Hydrogenation | 5% Pd/C | H₂ (1-5 atm), Ethanol, RT | 1-[4-(Tert-butoxy)phenyl]ethanol |
| Catalytic Hydrogenation | PtO₂ (Adam's catalyst) | H₂ (1 atm), Ethyl Acetate, RT | 1-[4-(Tert-butoxy)phenyl]ethanol |
| Transfer Hydrogenation | RuCl₂(PPh₃)₃ | Isopropanol, KOH, Reflux | 1-[4-(Tert-butoxy)phenyl]ethanol |
| Baeyer-Villiger Oxidation | N/A (Stoichiometric) | m-CPBA, CH₂Cl₂ | 4-(Tert-butoxy)phenyl acetate |
Ruthenium-Catalyzed C-H Activation and Alkylation
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. mdpi.com Ruthenium catalysts, in particular, have proven effective for the ortho-alkylation of aromatic ketones. researchgate.net In the case of this compound, the acetyl group can direct a ruthenium catalyst to activate the otherwise inert C-H bond at the ortho-position on the phenyl ring.
The generally accepted mechanism for this transformation begins with the coordination of the ketone's carbonyl oxygen to the ruthenium center. This is followed by a chelation-assisted cyclometalation step, where the ortho-C-H bond is cleaved to form a five-membered ruthenacycle intermediate. This intermediate is a key species that subsequently reacts with an alkylating agent, such as an alkene or an alcohol. The reaction with the alkylating agent, followed by reductive elimination, forges the new carbon-carbon bond at the ortho-position and regenerates the active catalyst, completing the catalytic cycle. mdpi.comnih.gov
Weakly coordinating groups, like the ketone in this compound, are effective directing groups for such transformations. mdpi.com The use of ruthenium(II) precatalysts, such as [{Ru(p-cymene)Cl₂}₂], is common in these reactions, often in the presence of an additive or a stoichiometric oxidant to facilitate catalyst turnover. nih.govnih.gov
Below is a table summarizing typical conditions and outcomes for the ruthenium-catalyzed ortho-alkylation of acetophenone (B1666503) derivatives, which are structurally analogous to this compound.
| Catalyst System | Alkylating Agent | Additive/Oxidant | Product Type | Ref |
| [{Ru(p-cymene)Cl₂}₂] | Methyl acrylate | Cu(OAc)₂ | Ortho-alkenylated ketone | nih.gov |
| [RuH₂(CO)(PPh₃)₃] | 1-Hexene | None | Ortho-alkylated ketone | mdpi.com |
| [{RuCl₂(p-cymene)}₂] | Primary Alcohols | KOH | Ortho-alkylated ketone | researchgate.net |
| [RuCl₂(p-cymene)]₂/AgSbF₆ | Ferrocenyl ketone | AgSbF₆ | Ortho-alkenylated ketone | mdpi.com |
Formation of Nitrogen-Containing Heterocycles via Hydrazone Intermediates
The ketone functionality of this compound is a versatile handle for constructing nitrogen-containing heterocycles. A common and effective strategy involves the initial formation of a hydrazone intermediate. libretexts.org This is typically achieved through a condensation reaction between the ketone and a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine), often under mild acidic conditions.
This hydrazone intermediate is a key synthon that can undergo subsequent intramolecular or intermolecular cyclization reactions to yield a variety of heterocyclic systems. nih.gov The specific heterocycle formed depends on the nature of the hydrazine used and the subsequent cyclizing agent.
Pyrazoles: One of the most common applications of hydrazone intermediates derived from ketones is the synthesis of pyrazoles. nih.govorganic-chemistry.org For instance, the hydrazone of this compound can react with a 1,3-dicarbonyl compound. In this reaction, the hydrazone's terminal nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound, leading to a cyclization-condensation cascade that results in a highly substituted pyrazole (B372694) ring.
Pyridazinones: Another class of heterocycles accessible from these intermediates is pyridazinones. nih.gov The reaction pathway to pyridazinones might involve the reaction of the ketone with hydrazine to form an intermediate that then reacts with an α,β-unsaturated carboxylic acid or ester. The subsequent cyclization and dehydration steps lead to the formation of the pyridazinone ring system.
The table below illustrates the formation of different nitrogen-containing heterocycles starting from a ketone, proceeding through a hydrazone intermediate.
| Starting Ketone | Hydrazine Derivative | Cyclizing Agent / Co-reactant | Resulting Heterocycle | Ref |
| This compound | Hydrazine hydrate | 1,3-Diketone (e.g., acetylacetone) | Substituted Pyrazole | rjptonline.org |
| This compound | Phenylhydrazine | α,β-Unsaturated ketone (Chalcone) | Substituted Pyrazoline/Pyrazole | rjptonline.org |
| This compound | Hydrazine hydrate | α,β-Unsaturated acid derivative | Substituted Pyridazinone | nih.gov |
| This compound | Thiosemicarbazide | N/A (followed by cyclization) | Thiadiazole derivative | nih.gov |
Theoretical and Computational Studies on 1 4 Tert Butoxy Phenyl Ethan 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution. For 1-[4-(Tert-butoxy)phenyl]ethan-1-one, such calculations elucidate how the interplay between the tert-butoxy (B1229062) group, the phenyl ring, and the acetyl group governs its behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating thermodynamic properties. mdpi.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can determine key structural parameters. mdpi.com
For this compound, a DFT analysis would yield precise values for bond lengths, bond angles, and dihedral angles. The optimized structure would reveal the planarity of the phenyl ring and the orientation of the acetyl and tert-butoxy substituents. The stability of the molecule is often inferred from its total energy and the energy gap between its frontier molecular orbitals. A larger energy gap generally signifies higher stability and lower chemical reactivity. researchgate.net
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O (acetyl) | Data not available |
| C-C (acetyl-phenyl) | Data not available | |
| C-O (phenyl-tert-butoxy) | Data not available | |
| O-C (tert-butoxy) | Data not available | |
| **Bond Angles (°) ** | Phenyl-C-O (acetyl) | Data not available |
| Phenyl-C-C (acetyl) | Data not available | |
| C-O-C (ether link) | Data not available | |
| Dihedral Angles (°) | C-C-C=O (acetyl torsion) | Data not available |
| C-C-O-C (ether torsion) | Data not available |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inacadpubl.eu The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. acadpubl.eu For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom of the acetyl group, identifying it as a primary site for electrophilic interaction. The hydrogen atoms of the methyl groups would exhibit positive potential. bhu.ac.in
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netacadpubl.eu A small energy gap suggests that the molecule is more polarizable and reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen of the tert-butoxy group, while the LUMO would likely be centered on the electron-withdrawing acetyl group. malayajournal.org This distribution dictates the molecule's charge-transfer properties.
| Parameter | Definition | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Global Softness (S) | 1/(2η) | Data not available |
| Electrophilicity Index (ω) | χ²/(2η) | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. mdpi.comresearchgate.net This analysis helps in understanding intramolecular interactions, such as hyperconjugation and resonance. ijnc.ir
For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the ether oxygen into the antibonding orbitals of the phenyl ring, as well as interactions involving the carbonyl group. The analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. nih.gov These charges are crucial for understanding the molecule's electrostatic interactions and reactivity. The oxygen of the carbonyl group would be expected to carry a significant negative charge, while the carbonyl carbon would be positively charged. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for rotation between them. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. umn.eduuni-siegen.de
A relaxed PES scan involves systematically changing specific dihedral angles (e.g., the rotation around the phenyl-acetyl bond or the phenyl-oxygen bond) while optimizing the rest of the molecular geometry at each step. This process identifies energy minima, which correspond to stable conformers, and transition states (saddle points), which represent the energy barriers to interconversion. umn.edu For this compound, this analysis would determine the preferred orientation of the acetyl and tert-butoxy groups relative to the phenyl ring, which is critical for understanding its interactions and reactivity. nih.gov
Molecular Dynamics Simulations Investigating Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (like a liquid or solution). frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the intermolecular and intramolecular forces. github.io
An MD simulation of this compound, either in its pure liquid form or in a solvent, would provide insights into its bulk properties and intermolecular interactions. The simulation could reveal how molecules pack together and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern its physical properties. Analysis of the simulation trajectory can yield information on radial distribution functions, diffusion coefficients, and the dynamics of molecular motion. nih.gov
Computational Prediction of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis, Raman)
Computational methods can accurately predict various spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. nih.gov
IR and Raman Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com The predicted frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed peaks. longdom.orgresearchgate.net For this compound, this would allow for the identification of characteristic vibrations like the C=O stretch of the ketone, C-O stretches of the ether, and various aromatic ring modes.
NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts are typically calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be used to assign signals in experimental NMR spectra. nih.gov
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.net This analysis can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic system.
| Spectroscopy Type | Feature | Predicted Value | Assignment |
|---|---|---|---|
| IR | Wavenumber (cm⁻¹) | Data not available | C=O stretch |
| Wavenumber (cm⁻¹) | Data not available | C-O-C stretch | |
| Wavenumber (cm⁻¹) | Data not available | Aromatic C-H stretch | |
| ¹³C NMR | Chemical Shift (ppm) | Data not available | Carbonyl Carbon (C=O) |
| Chemical Shift (ppm) | Data not available | Quaternary C (tert-butyl) | |
| Chemical Shift (ppm) | Data not available | Aromatic Carbons | |
| ¹H NMR | Chemical Shift (ppm) | Data not available | Acetyl Protons (-CH₃) |
| Chemical Shift (ppm) | Data not available | Tert-butyl Protons | |
| Chemical Shift (ppm) | Data not available | Aromatic Protons | |
| UV-Vis | λmax (nm) | Data not available | π→π* transition |
Computational Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For transformations involving this compound, also known as 4-tert-butoxyacetophenone, theoretical and computational studies can provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity. While specific computational studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of computational organic chemistry can be applied to predict and analyze its chemical behavior.
The transformations of this compound typically involve the acetyl group and the aromatic ring. Common reactions include oxidation, reduction of the ketone, and electrophilic or nucleophilic substitution on the phenyl ring. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these processes.
A hypothetical DFT study on the reduction of the carbonyl group in this compound by a reducing agent like sodium borohydride (B1222165) would involve mapping the potential energy surface of the reaction. This would entail locating the geometries of the reactants, the transition state for the hydride attack on the carbonyl carbon, and the resulting alcohol product. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Furthermore, analysis of the electronic structure along the reaction coordinate could reveal the nature of bond-forming and bond-breaking processes.
Similarly, for an electrophilic aromatic substitution reaction, computational models could be employed to predict the regioselectivity. The presence of the electron-donating tert-butoxy group and the electron-withdrawing acetyl group influences the electron density distribution in the phenyl ring. Molecular orbital calculations, such as the visualization of the Highest Occupied Molecular Orbital (HOMO), can indicate the most nucleophilic positions on the ring, thereby predicting the likely sites of electrophilic attack.
While detailed, published computational studies on the reaction mechanisms of this specific compound are sparse, research on analogous para-substituted acetophenones provides a framework for understanding. For instance, DFT studies on the conformational behavior of various para-substituted acetophenones have been conducted to understand the rotational barriers around the acetyl-phenyl ring bond. researchgate.net These studies utilize computational methods like B3LYP and M06-2X to calculate energy barriers and predict stable conformers, which are foundational aspects for any subsequent mechanistic investigation. researchgate.net
Table 1: Hypothetical Computationally Derived Thermodynamic Data for a Reaction of this compound
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactant: this compound | 0.0 | 0.0 |
| Transition State | +15.2 | +14.8 |
| Product: 1-[4-(tert-butoxy)phenyl]ethan-1-ol | -20.5 | -21.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of information that would be generated from a computational study of the reduction of this compound.
Table 2: Potential Reaction Types of this compound Amenable to Computational Study
| Reaction Type | Computational Insights |
| Oxidation | Elucidation of the mechanism with different oxidizing agents, determination of reaction intermediates and transition states. |
| Reduction | Calculation of activation barriers for hydride attack, modeling the stereoselectivity of the reduction. |
| Hydrazone Formation | Investigation of the reaction pathway, including the initial nucleophilic addition and subsequent dehydration step. |
| Substitution Reactions | Prediction of regioselectivity in electrophilic aromatic substitution, calculation of reaction energy profiles for nucleophilic substitution at the tert-butoxy group. |
Role of 1 4 Tert Butoxy Phenyl Ethan 1 One in Materials Science and Organic Synthesis Applications
1-[4-(Tert-butoxy)phenyl]ethan-1-one as a Building Block for Functional Polymers and Macromolecules
In the realm of materials science, this compound serves as a crucial component in the creation of specialty polymers and coatings. Its incorporation into polymer matrices can be achieved through various synthetic strategies, leading to materials with tailored properties.
The reactivity of the ketone and aromatic functionalities of this compound allows it to be chemically modified and converted into polymerizable monomers. The tert-butoxy (B1229062) group is of particular importance as it can act as a protecting group for the phenol (B47542) functionality. This group can be cleaved under specific conditions to yield a reactive hydroxyl group, which can then participate in polymerization reactions or be used for further functionalization of the resulting polymer. This strategy provides a pathway to synthesize polymers with reactive sites at precise locations along the polymer chain.
Furthermore, the compound is utilized as a photoinitiator in polymer chemistry. Photoinitiators are molecules that, upon absorbing light (typically UV), generate reactive species such as free radicals. These species then initiate polymerization reactions, a process essential for UV-curing of coatings, inks, and adhesives. The ability of this compound to generate free radicals upon UV exposure makes it suitable for applications requiring rapid and efficient curing.
The direct integration of the this compound moiety into polymer backbones imparts specific and desirable properties to the resulting materials. The presence of the bulky tert-butoxy group can influence the polymer's physical characteristics in several ways.
Key Material Property Enhancements:
Mechanical Properties: The bulky side group can affect chain packing and intermolecular forces, which in turn can improve properties like flexibility and strength.
Solubility and Processing: The tert-butoxy group can increase the solubility of the polymer in organic solvents, which is advantageous for processing and film formation.
Table 1: Impact of this compound on Polymer Properties
| Property | Effect of Incorporation | Rationale |
|---|---|---|
| Thermal Stability | Increased | Aromatic rings enhance the rigidity and thermal resistance of the polymer backbone. |
| Mechanical Strength | Improved | The bulky tert-butoxy group can modify chain interactions, potentially increasing strength. |
| Flexibility | Improved | The substituent group can disrupt close chain packing, leading to increased flexibility. |
| Solubility | Enhanced | The nonpolar tert-butoxy group often improves solubility in common organic solvents. |
Utilization of this compound in Liquid Crystal Research and Optoelectronic Materials
While the structural features of this compound, such as its rigid aromatic core, are typical of moieties found in liquid crystalline molecules, its direct application in this field is not extensively documented in publicly available research. Liquid crystals are materials that exhibit phases intermediate between conventional liquids and solid crystals. Their properties are highly dependent on molecular shape and intermolecular interactions. Similarly, optoelectronic materials, which interact with or produce light, often rely on specific molecular structures to achieve their function. Based on available literature, the use of this compound as a primary component in the synthesis of liquid crystals or functional optoelectronic materials is not a prominent area of research.
Intermediate in the Synthesis of Complex Organic Molecules and Scaffolds
One of the most significant roles of this compound is as an intermediate in organic synthesis, providing a versatile starting point for the construction of more elaborate molecules.
The acetyl group of this compound is a key reactive site for building complex molecular architectures. It readily undergoes condensation reactions with various reagents to form larger scaffolds.
A primary application is in the synthesis of chalcones through Claisen-Schmidt condensation with aromatic aldehydes. Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates themselves, serving as precursors for a wide array of heterocyclic compounds, including flavonoids, pyrazolines, and pyrimidines. nih.govatlantis-press.comnih.gov
Another significant pathway involves the reaction of the ketone with hydrazines to form hydrazones . These hydrazone derivatives are stable intermediates that can be cyclized to generate various nitrogen-containing heterocyclic systems. For example, reaction with p-toluenesulfonylhydrazide yields N-tosylhydrazones, which can be further transformed into biologically relevant thiadiazoles.
Table 2: Synthetic Pathways to Heterocyclic Scaffolds
| Starting Material | Reagent | Intermediate | Final Scaffold Example |
|---|---|---|---|
| This compound | Aromatic Aldehyde | Chalcone | Flavonoid, Pyrazoline |
Heterocyclic compounds form the basis of many modern agrochemicals, including herbicides, insecticides, and fungicides. While this compound serves as a precursor to a variety of heterocyclic scaffolds, its specific and direct application as an intermediate in the synthesis of commercial agrochemicals is not widely reported in the scientific literature. The potential exists for its derivatives, particularly the heterocyclic systems synthesized from it, to be investigated for such applications, but established industrial routes are not readily documented.
Application of this compound in Supramolecular Chemistry and Host-Guest Systems
The compound this compound, also known as 4-tert-butoxyacetophenone, serves as a valuable building block in the fields of supramolecular chemistry and the design of host-guest systems. Its utility stems from specific molecular features: the bulky tert-butoxy group and the reactive acetyl group, which allow it to participate in and influence the formation of complex, non-covalently bonded assemblies.
The tert-butoxy group (–O–C(CH₃)₃) is a sterically demanding substituent that plays a crucial role in controlling intermolecular interactions. Its significant size can direct the self-assembly of larger structures by preventing unwanted aggregation and promoting the formation of specific, well-defined cavities. nih.gov In host-guest chemistry, molecules containing bulky tert-butyl or tert-butoxy groups are often employed to create hydrophobic pockets within larger host molecules, such as calixarenes or cyclodextrins. researchgate.netnih.gov These pockets can then selectively bind smaller guest molecules. While direct studies detailing this compound as a guest are not extensively documented, its structural motifs are archetypal for components used in constructing such systems.
Furthermore, the tert-butoxy group's electron-donating nature and its influence on lipophilicity can affect the binding properties and solubility of any supramolecular structure it is incorporated into. The acetyl group (–COCH₃) on the phenyl ring provides a reactive site for further chemical modification. This allows for the integration of the 4-tert-butoxyacetophenone unit into larger, more complex macrocyclic architectures through reactions like condensation or coupling, expanding its utility as a precursor in the synthesis of bespoke host molecules. nih.gov The combination of a bulky, lipophilic protecting group and a reactive functional handle makes this compound a versatile component for designing systems with controlled molecular recognition and assembly properties.
Development of Analytical Reference Standards for this compound and its Derivatives
The development of analytical reference standards for this compound is essential for ensuring the accuracy, reliability, and reproducibility of scientific research and industrial quality control. researchgate.net A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative identification and quantitative analysis. researchgate.netbiosynth.com For this compound, establishing a reference standard is critical for its applications as a synthetic intermediate and building block.
The process of developing a reference standard involves several key stages. Initially, the compound is synthesized and then subjected to rigorous purification procedures, such as distillation or chromatography, to remove impurities like unreacted starting materials or byproducts. The purity of the resulting material is then meticulously assessed.
A variety of analytical techniques are employed to confirm the identity and purity of the this compound standard. scirp.org Spectroscopic methods are fundamental for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of functional groups (like the carbonyl and ether linkages). scirp.org Mass Spectrometry (MS) is used to determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity. nist.gov
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for determining the purity of the standard. researchgate.netarabjchem.org These methods separate the main compound from any residual impurities, allowing for their quantification. scirp.org The establishment of a certified reference standard, with a precisely known purity value, enables researchers and analysts to accurately quantify this compound in reaction mixtures, formulated products, and other complex matrices.
Below is a table summarizing the analytical techniques used for the characterization of this compound as a reference standard.
| Analytical Technique | Purpose in Standardization | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determines percentage purity by separating the main compound from impurities. |
| Gas Chromatography (GC) | Purity assessment, especially for volatile impurities | Measures the concentration of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation and identification | Confirms the chemical structure, connectivity of atoms, and can be used for quantitative analysis (qNMR). nih.gov |
| Mass Spectrometry (MS) | Identity confirmation | Determines the molecular weight and elemental composition, confirming the chemical formula. |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups such as C=O (ketone) and C-O-C (ether). |
| Differential Scanning Calorimetry (DSC) | Absolute purity determination | Measures purity based on the melting point depression caused by impurities, suitable for highly pure substances. researchgate.net |
Advanced Methodologies and Techniques Employed in the Study of 1 4 Tert Butoxy Phenyl Ethan 1 One
High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products
The structural characterization of compounds derived from 1-[4-(tert-butoxy)phenyl]ethan-1-one is fundamental to understanding its chemical transformations. High-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor.
In typical analyses, the purity and structure of synthesized compounds are confirmed using techniques such as NMR, infrared (IR) spectroscopy, and mass spectrometry. For instance, in the synthesis of derivatives, the disappearance of the acetyl protons of the starting material and the appearance of new characteristic signals in the ¹H NMR spectrum would indicate a successful transformation. Similarly, ¹³C NMR provides detailed information about the carbon skeleton of the molecule.
For example, in the characterization of a perfluoro-tert-butoxy tagged L-DOPA analogue synthesized from a related phenyl ketone, detailed ¹H NMR, ¹³C NMR, and ¹⁹F NMR data were crucial for confirming the final structure. The precise chemical shifts and coupling constants provide unequivocal evidence of the molecular connectivity. cnr.it
Mass spectrometry is employed to determine the molecular weight and elemental composition of the reaction products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer further structural insights.
Illustrative Spectroscopic Data for a Hypothetical Reaction Product:
| Technique | Observation | Interpretation |
| ¹H NMR | Disappearance of singlet at ~2.5 ppm. Appearance of new signals in the aliphatic or aromatic region. | Indicates transformation of the acetyl group. |
| ¹³C NMR | Shift in the carbonyl carbon signal (~197 ppm). Appearance of new carbon signals corresponding to the product. | Confirms the chemical modification of the ketone. |
| HRMS | Molecular ion peak corresponding to the expected mass of the product. | Confirms the molecular formula of the product. |
| IR Spectroscopy | Disappearance of the C=O stretch of the ketone (~1680 cm⁻¹). Appearance of new characteristic bands (e.g., O-H stretch for a reduction product). | Indicates the functional group transformation. |
Advanced Chromatographic and Separation Techniques for Purification and Analysis
The isolation and purification of this compound and its derivatives from reaction mixtures are critical for obtaining pure samples for further study and application. Advanced chromatographic techniques are the cornerstone of this process.
Column Chromatography is a fundamental purification technique. In a typical application, a crude reaction mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation is achieved based on the differential adsorption of the components to the stationary phase. For non-polar compounds like many derivatives of this compound, a non-polar eluent system is often employed. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) offers a higher resolution and faster separation compared to traditional column chromatography. For aromatic compounds, reversed-phase HPLC using a phenyl stationary phase can be particularly effective. chromatographyonline.com The separation mechanism involves π-π interactions between the aromatic ring of the analyte and the phenyl groups of the stationary phase, in addition to hydrophobic interactions. chromatographyonline.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is crucial for optimizing the separation.
A method for the analysis of a structurally related compound, ammonium (B1175870) (4-(tert-butyl)phenyl) (4-(tert-pentyl)phenyl) phosphate, utilizes a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This demonstrates the utility of reversed-phase HPLC for separating substituted aromatic compounds.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC can be employed for purity assessment and quantitative analysis.
Summary of Chromatographic Techniques:
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Preparative purification of reaction products. semanticscholar.org |
| HPLC (Reversed-Phase) | Phenyl-bonded Silica | Acetonitrile/Water Gradient | Analytical and preparative separation of aromatic compounds. chromatographyonline.com |
| GC | Fused Silica Capillary Column with a non-polar stationary phase | Helium or Nitrogen | Purity analysis and quantification of volatile compounds. |
In situ Reaction Monitoring Techniques for Mechanistic Studies (e.g., IR, NMR, Mass Spectrometry)
Understanding the mechanism of a chemical reaction is crucial for its optimization and control. In situ reaction monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products, offering a window into the reaction pathway.
Potential applications of in situ monitoring for reactions involving this compound could include:
Infrared (IR) Spectroscopy: By using an attenuated total reflectance (ATR) IR probe immersed in the reaction mixture, the disappearance of the carbonyl stretch of the starting material and the appearance of new bands corresponding to the product can be monitored in real time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: With the use of a flow-NMR setup or by placing a sealed NMR tube containing the reaction mixture directly in the spectrometer, the conversion of reactants to products can be followed by observing the changes in the ¹H or ¹³C NMR spectra over time.
Mass Spectrometry (MS): Online mass spectrometry can be used to detect and identify transient intermediates in the gas phase, providing valuable mechanistic clues.
These techniques can provide kinetic data and help to identify short-lived intermediates that would be missed by traditional offline analysis.
Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal structure of this compound has not been reported in publicly available databases, X-ray crystallography is a standard method for the structural confirmation of its crystalline derivatives.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For example, the crystal structures of several o-hydroxyacetophenone derivatives have been solved using X-ray powder diffraction data, revealing the interplay of weak intermolecular interactions that stabilize the crystal packing. researchgate.net Similarly, the crystal structure of ortho-hydroxy acetophenone (B1666503) azine has been characterized as a single-phase polycrystalline material with a monoclinic structure. researchgate.net These studies on related acetophenones highlight the utility of X-ray diffraction in establishing the solid-state conformation and packing of such molecules.
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can alter the physicochemical properties of a compound. Single-crystal X-ray diffraction would be the definitive method to characterize the structure of any co-crystals formed by this compound.
Typical Data Obtained from a Single-Crystal X-ray Diffraction Study:
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Intermolecular Interactions | Information on hydrogen bonding, π-stacking, and other non-covalent interactions. |
Electrochemical Investigations of this compound Reactivity and Redox Properties
Electrochemical techniques can be used to study the redox properties of this compound, providing insights into its reactivity and potential applications in areas such as electro-organic synthesis.
The electrochemical behavior of acetophenone and its derivatives has been the subject of numerous studies. The reduction of acetophenone typically proceeds via a pathway involving electron and proton transfers to form a ketyl radical, which can then dimerize to form a pinacol. rsc.org The presence of the electron-donating tert-butoxy (B1229062) group at the para position is expected to influence the reduction potential of the carbonyl group.
Studies on 4-substituted acetophenone derivatives have shown that the nature of the substituent affects their electrochemical reduction. jocpr.com Furthermore, the electrochemical synthesis of aryl α-ketoesters from acetophenones has been demonstrated, showcasing the utility of electrochemical methods in the functionalization of these molecules. nih.gov
In a typical electrochemical investigation of this compound, cyclic voltammetry would be employed to determine its reduction and oxidation potentials. The shape of the cyclic voltammogram can provide information about the reversibility of the redox processes and the stability of the generated radical ions or other intermediates. Other techniques such as differential pulse voltammetry and controlled-potential electrolysis could be used to further probe the redox mechanism and synthesize products electrochemically.
Expected Electrochemical Properties and Investigation Methods:
| Technique | Information Gained | Expected Behavior for this compound |
| Cyclic Voltammetry | Reduction and oxidation potentials, reversibility of redox events. | An irreversible reduction of the ketone group at a negative potential. The tert-butoxy group may make the reduction slightly more difficult compared to unsubstituted acetophenone. |
| Controlled-Potential Electrolysis | Preparative scale synthesis of redox products. | Reduction of the ketone to an alcohol or a pinacol, depending on the conditions. |
| Potentiodynamic Polarization | Corrosion inhibition properties of derivatives. | Derivatives could be investigated as corrosion inhibitors, similar to other acetophenone derivatives. electrochemsci.orgresearchgate.net |
Future Directions and Emerging Research Avenues for 1 4 Tert Butoxy Phenyl Ethan 1 One
Exploration of Novel Catalytic Transformations and Reaction Pathways
The reactivity of 1-[4-(tert-butoxy)phenyl]ethan-1-one is well-established in classical transformations such as oxidation and reduction. For instance, the ketone functionality can be reduced to an alcohol, 1-[4-(tert-butoxy)phenyl]ethanol, using agents like sodium borohydride (B1222165), or oxidized to 4-tert-butoxybenzoic acid. However, future research is geared towards exploring more sophisticated and novel catalytic systems to expand its synthetic utility.
Emerging areas of interest include:
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group of the acetyl moiety represents a highly atom-economical approach to creating more complex molecules. Catalytic systems based on transition metals like palladium, rhodium, or iridium could enable the regioselective introduction of new functional groups, bypassing traditional multi-step synthetic sequences.
Asymmetric Catalysis: The development of catalytic methods for the enantioselective reduction of the ketone would provide access to chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Research into chiral catalysts, whether metal-based or organocatalytic, is a significant avenue for future exploration.
Cross-Coupling Reactions: The acetyl group can be transformed into a more versatile coupling handle, such as a triflate or halide, enabling participation in a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the direct connection of the core structure to various aromatic, heteroaromatic, or aliphatic fragments.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a green and powerful synthetic tool. Investigating the reactivity of this compound under photoredox conditions could uncover novel reaction pathways, such as radical additions or cycloadditions, that are inaccessible through traditional thermal methods.
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The conventional synthesis of this compound typically involves the Friedel-Crafts acylation of tert-butoxybenzene (B1293632). This method, while effective, often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and environmentally challenging waste. nih.gov The reaction also requires strict anhydrous conditions and can present challenges in purification. nih.gov
Future research is intensely focused on developing greener, more sustainable alternatives that adhere to the principles of atom economy. nih.govrsc.org Key strategies include:
Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites or functionalized resins. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying the purification process.
One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel without the isolation of intermediates. This approach saves time, reduces solvent usage, and minimizes waste generation. researchgate.net
Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that eliminate the need for volatile organic solvents, or replace them with environmentally benign alternatives like water, supercritical fluids, or ionic liquids.
| Parameter | Traditional Friedel-Crafts Acylation | Emerging Sustainable Routes |
|---|---|---|
| Catalyst | Stoichiometric AlCl₃ (homogeneous) | Catalytic zeolites, solid acids (heterogeneous) |
| Atom Economy | Low (large amounts of catalyst waste) nih.gov | High (catalyst is recycled) rsc.org |
| Solvent | Anhydrous organic solvents (e.g., toluene) nih.gov | Minimal solvent or green solvents (e.g., water) |
| Workup | Aqueous quench, extraction, chromatography nih.gov | Simple filtration to recover catalyst |
| Environmental Impact | High (corrosive waste, solvent use) | Low (reduced waste and hazardous material use) |
Integration of this compound into Cutting-Edge Functional Materials
The structural features of this compound make it an attractive precursor for the synthesis of advanced functional materials. The bulky tert-butoxy (B1229062) group can influence molecular packing and solubility, while the reactive ketone and aromatic ring provide sites for polymerization or functionalization.
Promising research directions include:
Fluorescent Materials: The compound can serve as a key intermediate in the synthesis of complex heterocyclic systems with desirable photophysical properties. For example, it has been used to construct furopyridine derivatives that exhibit fluorescence, making them candidates for applications in optical devices, sensors, or bio-imaging. researchgate.net
Polymer Chemistry: The acetyl group can be a starting point for creating novel polymers. For instance, it can be converted into a vinyl group for polymerization or used in condensation reactions to form polyesters or polyketones with specific thermal or mechanical properties.
Nanoreactors and Supramolecular Chemistry: While not directly a nanoreactor, derivatives of this compound can be designed to self-assemble into larger supramolecular structures. The principles seen in systems like calixarenes, which can act as nanoreactors to control chemical selectivity, could be applied to more complex molecules derived from this compound. rsc.org
Interdisciplinary Research Incorporating this compound as a Key Molecular Unit
The intersection of organic chemistry with biology and medicine presents significant opportunities for this compound. Its structure serves as a valuable scaffold for the development of new biologically active molecules.
Key areas of interdisciplinary focus are:
Medicinal Chemistry: The this compound framework is a starting point for synthesizing libraries of compounds for drug discovery. Derivatives have been investigated for a range of potential therapeutic applications. For instance, it is a precursor for hydrazones that can be converted into thiadiazoles, a class of compounds known for significant biological activities.
Pharmacology and Biochemistry: Derivatives have shown potential as antimicrobial agents and have been assessed for their cytotoxic effects against cancer cell lines. researchgate.net Related fluorinated acetophenone (B1666503) structures have been studied as potent enzyme inhibitors, suggesting that modified versions of this compound could be designed as specific biochemical probes or therapeutic agents. mdpi.com
Antioxidant Studies: The synthesis of molecules with potential antioxidant properties, such as certain furopyridine derivatives, highlights the role of this compound in developing agents that can combat oxidative stress. researchgate.net
Unexplored Reactivity Patterns and Mechanistic Insights
Despite its use as a synthetic intermediate, deeper mechanistic understanding of its reactivity remains an area ripe for investigation. The electronic interplay between the strongly electron-donating para-tert-butoxy group and the electron-withdrawing acetyl group significantly influences the reactivity of the aromatic ring and the ketone.
Future research could focus on:
Regioselectivity Studies: A systematic investigation into how the electronic nature of the substituents directs further functionalization of the aromatic ring. Computational studies combined with experimental work could provide a predictive model for its behavior in electrophilic aromatic substitution reactions.
Mechanistic Probes: Designing experiments to elucidate the precise mechanisms of novel catalytic transformations. This could involve kinetic studies, isotopic labeling, and the isolation or trapping of reaction intermediates to build a more complete picture of the reaction pathways.
Reactivity of the Enolate: Exploring the chemistry of the enolate formed by deprotonation of the acetyl group. This reactive intermediate could be used in a variety of carbon-carbon bond-forming reactions, but its reactivity in the context of the tert-butoxy substituent is not fully characterized.
Challenges and Opportunities in the Academic Research of this compound
The academic pursuit of new chemistry involving this compound is not without its challenges. A primary obstacle is the reliance on traditional synthetic methods like Friedel-Crafts acylation, which are inefficient from a green chemistry perspective. nih.gov Furthermore, the tert-butoxy group, while useful for imparting solubility and steric bulk, can be susceptible to cleavage under strongly acidic conditions, limiting the available reaction conditions.
However, these challenges create significant opportunities:
Opportunity for Green Innovation: The need to move beyond classical synthetic methods provides a strong impetus for the development of novel, sustainable, and atom-economical catalytic routes. rsc.org Success in this area would not only be an academic achievement but also have practical industrial relevance.
Opportunity for New Discoveries: The exploration of its reactivity with modern catalytic systems (e.g., photoredox, C-H activation) is likely to uncover new and unexpected chemical transformations.
Opportunity in Materials and Medicine: The compound remains an underutilized building block in materials science and medicinal chemistry. There is vast potential to use it as a scaffold to create new functional materials and biologically active compounds with novel mechanisms of action. researchgate.netmdpi.com
By addressing these challenges and capitalizing on the opportunities, the scientific community can continue to unlock the full potential of this compound as a key molecular unit in synthesis, materials, and beyond.
Q & A
Q. What are the common synthetic routes for 1-[4-(Tert-butoxy)phenyl]ethan-1-one, and what factors influence their efficiency?
The primary synthesis involves Friedel-Crafts acylation , where 4-tert-butylbiphenyl reacts with acetyl chloride in the presence of AlCl₃ under anhydrous conditions . Key factors affecting efficiency include:
- Catalyst activity : Moisture deactivates AlCl₃, necessitating strict anhydrous conditions.
- Reaction scale : Industrial methods optimize for large-scale production using continuous flow reactors and cost-effective catalysts .
- Substrate purity : Impurities in 4-tert-butylbiphenyl can reduce yield.
Q. How can spectroscopic techniques (e.g., NMR) confirm the structure of this compound?
- ¹H NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (9H), while the ethanone carbonyl proton resonates near 2.6 ppm .
- ¹⁹F NMR : Useful for fluorinated derivatives, with distinct signals for major/minor isomers (e.g., δ = -57.74 ppm vs. -55.37 ppm in trifluoromethoxy analogs) .
- 13C NMR : The carbonyl carbon typically appears at ~205–210 ppm .
Q. What are the typical oxidation and reduction pathways for this compound?
- Oxidation : KMnO₄ or CrO₃ converts the ethanone group to a carboxylic acid, forming 4-(tert-butoxy)benzoic acid .
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (1-[4-(tert-butoxy)phenyl]ethanol), critical for synthesizing chiral intermediates .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?
Regioselectivity is influenced by:
- Substituent effects : The tert-butoxy group is strongly electron-donating, directing electrophiles to the para position.
- Catalyst choice : Lewis acids like FeCl₃ enhance para-selectivity in halogenation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitration .
Q. What strategies resolve contradictory spectroscopic data when characterizing derivatives?
- Isomer differentiation : For trifluoromethoxy derivatives, ¹⁹F NMR distinguishes isomers via coupling constants (e.g., J = 1.4 Hz vs. 1.9 Hz) .
- HPLC-MS coupling : Resolves mixtures of oxidized/reduced products by mass fragmentation patterns .
- X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives .
Q. How can reaction conditions improve selectivity in functionalizing the ethanone group?
- Protecting groups : Temporarily protect the tert-butoxy group with silyl ethers during Grignard additions to prevent side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon .
- Catalytic systems : Nickel/photoredox dual catalysis enables cross-coupling without protecting groups, as shown in stereoselective benzylation .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
